![molecular formula C19H18N4O2 B2988170 5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide CAS No. 1421453-65-7](/img/structure/B2988170.png)

5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

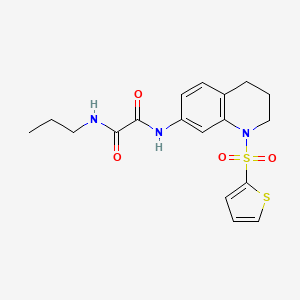

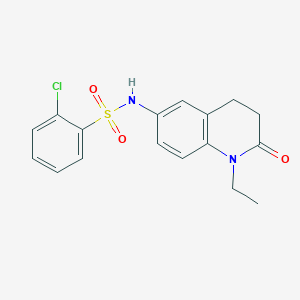

5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.

BenchChem offers high-quality 5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enhancing Cellular Uptake and Gene Expression Modulation

One study focuses on the use of Pyrrole–imidazole (Py–Im) hairpin polyamides, which are designed to bind specific DNA sequences, thereby disrupting protein-DNA interactions and modulating gene expression. Modifications to enhance cellular uptake and nuclear localization of these compounds were investigated, showing that certain aryl group additions can significantly increase biological effects by facilitating greater nuclear uptake (J. Meier, D. C. Montgomery, P. Dervan, 2012).

Synthesis and Structural Modifications

Research into the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with various 1,3-binucleophiles has led to the creation of new compounds with potential biological applications. This study highlights the synthesis process that yields trifluoromethyl-containing compounds, which are of interest for their unique chemical properties (V. Sokolov, A. Aksinenko, I. Martynov, 2014).

Novel Cycloaddition Reactions

Another study describes a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, to produce 5-amino-1H-pyrrole-3-carboxamide derivatives. This reaction offers a pathway to synthesize functionalized compounds efficiently, which could be beneficial in developing new drugs or biological probes (Z. Cao et al., 2019).

Development of Novel Inhibitors

Research into the medicinal chemistry strategies to avoid rapid metabolism by aldehyde oxidase (AO) of certain drug candidates has led to insights into modifying imidazo[1,2-a]pyrimidine structures. This is particularly relevant for enhancing the stability and efficacy of compounds intended for therapeutic use, such as in the treatment of prostate cancer (A. Linton et al., 2011).

Wirkmechanismus

Target of Action

The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Mode of Action

The compound interacts with RIPK1 by binding to its allosteric pocket . This binding inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis . The compound serves as a type III inhibitor, meaning it binds to an allosteric site distinct from the ATP-binding site of the kinase .

Biochemical Pathways

The inhibition of RIPK1 disrupts the necroptosis pathway, a form of programmed cell death that is distinct from apoptosis . Necroptosis is typically triggered by various external stimuli such as cytokines, pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs). The inhibition of RIPK1 prevents the formation of the necrosome complex, thereby blocking the downstream events leading to necroptosis .

Result of Action

The inhibition of RIPK1 by the compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could effectively mitigate necroptosis-related diseases by inhibiting the action of RIPK1 .

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-19(15-10-17(25-22-15)13-3-4-13)21-14-7-5-12(6-8-14)16-11-20-18-2-1-9-23(16)18/h5-8,10-11,13H,1-4,9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPKDLIIRXTZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=NOC(=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B2988090.png)

![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)

![8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2988092.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2988093.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2988100.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)